molecular formula C9H10FNO3 B8409498 4-Fluoro-2-nitro-1-propoxybenzene

4-Fluoro-2-nitro-1-propoxybenzene

Cat. No.: B8409498
M. Wt: 199.18 g/mol
InChI Key: PAPAXBJEHMDNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-nitro-1-propoxybenzene is a useful research compound. Its molecular formula is C9H10FNO3 and its molecular weight is 199.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

4-fluoro-2-nitro-1-propoxybenzene

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3

InChI Key

PAPAXBJEHMDNPB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A N,N-dimethylformamide (DMF) solution (3 ml) of potassium carbonate (3.48 g, 25.2 mmol) and 1-iodopropane (3.95 g, 23.2 mmol) was added to a DMF solution (7 ml) of 4-fluoro-2-nitrophenol (3.3 g, 21.0 mmol). The mixture was stirred at room temperature for 48 hours. Water was added to the reaction mixture, and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution twice, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography (n-hexane:ethyl acetate=9:1). The purified product was concentrated under reduced pressure to thereby obtain 4.03 g of oily yellow 4-fluoro-2-nitro-1-propoxybenzene (yield: 96%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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